(S)-3-(Boc-amino)pyrrolidine

Description

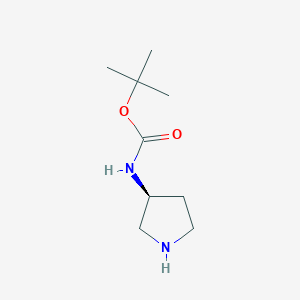

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363878 | |

| Record name | (S)-3-(Boc-amino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-76-9 | |

| Record name | (S)-3-(Boc-amino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-3-(Boc-amino)pyrrolidine

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of (S)-3-(Boc-amino)pyrrolidine.

Core Chemical Properties

This compound, also known as tert-butyl (S)-pyrrolidin-3-ylcarbamate, is a chiral building block widely utilized in the synthesis of pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protecting group on the amino function allows for selective chemical transformations at other positions of the pyrrolidine (B122466) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 186.25 g/mol | [1][2][3][4][5][6][7][8] |

| CAS Number | 122536-76-9 | [1][2][3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 50 °C | [3] |

| Purity | ≥98.0% (TLC) | [1][4] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound, a critical process for its application in further drug development research.

2.1. Synthesis of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

This initial step involves the protection of the amino group of (S)-3-amino-1-benzylpyrrolidine.

-

Materials:

-

(S)-3-amino-1-benzylpyrrolidine (0.1 mol, 17.6 g)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (0.12 mol, 26.2 g)

-

Water (158.7 g)

-

48% aqueous sodium hydroxide (B78521) solution

-

Cationic surfactant (e.g., Sanyo Chemical Industries, Ltd. DS) (0.2 g)

-

-

Procedure:

-

A 500 mL four-necked flask is equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel.

-

(S)-3-amino-1-benzylpyrrolidine, water, and the cationic surfactant are added to the flask.

-

The pH of the mixture is adjusted to 11.0 ± 0.5 using the 48% aqueous sodium hydroxide solution.

-

The mixture is heated to and maintained at 50-60 °C with stirring.

-

Di-tert-butyl dicarbonate is added dropwise over a period of approximately 2 hours.

-

After the addition is complete, the reaction is stirred for an additional period to ensure completion.

-

The resulting crystalline product is collected by filtration and dried under vacuum at 50 °C to yield (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.[3]

-

2.2. Debenzylation to Yield this compound

The benzyl (B1604629) protecting group is removed in this step to yield the final product.

-

Materials:

-

(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (from the previous step)

-

5% Palladium on carbon (Pd/C) catalyst

-

Water

-

-

Procedure:

-

The same reaction flask setup as in the previous step is used.

-

(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, water, and the 5% Pd/C catalyst are added to the flask.

-

The flask is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon).

-

The reaction is maintained at 40 °C for approximately 10 hours.[3]

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Logical Workflow and Applications

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a protected primary amine and a reactive secondary amine within a chiral scaffold.

Caption: Synthetic pathways originating from this compound.

The diagram above illustrates the central role of this compound in synthetic chemistry. The secondary amine of the pyrrolidine ring can undergo various transformations such as N-alkylation, N-arylation, amide coupling, or reductive amination to introduce diverse substituents. Following these modifications, the Boc protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be further functionalized to generate complex molecules and potential active pharmaceutical ingredients (APIs). This strategic approach allows for the systematic exploration of chemical space around the pyrrolidine core in drug discovery programs.

References

- 1. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 122536-76-9 [chemicalbook.com]

- 3. This compound CAS#: 122536-76-9 [m.chemicalbook.com]

- 4. This compound (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 5. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyrrolidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS#: 186550-13-0 [amp.chemicalbook.com]

A Technical Guide to (S)-3-(Boc-amino)pyrrolidine: Structure, Stereochemistry, and Applications

Abstract: (S)-3-(Boc-amino)pyrrolidine, identified by CAS number 122536-76-9, is a chiral pyrrolidine (B122466) derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which incorporates a tert-butyl carbamate (B1207046) (Boc) protecting group, provides a stable and versatile scaffold for introducing the pyrrolidine ring system into more complex molecules.[1] This guide offers an in-depth analysis of its structure, stereochemistry, physicochemical properties, and key applications. It also provides detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development. The inherent chirality of this compound is critical for producing enantiomerically pure drugs, where specific stereoisomers are often essential for therapeutic efficacy.[1]

Chemical Structure and Stereochemistry

This compound is a five-membered saturated nitrogen heterocycle.[2] The core of the molecule is a pyrrolidine ring. An amino group at the third carbon position is protected by a tert-butoxycarbonyl (Boc) group. The "(S)" designation in its name refers to the absolute stereochemistry at the chiral carbon atom (C3), where the Boc-amino substituent is attached. This specific spatial arrangement is crucial for its interaction with biological targets and for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline powder or solid.[3][] Its key properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 122536-76-9 | [1][3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][] |

| Molecular Weight | 186.25 g/mol | [3][] |

| Appearance | White to off-white solid/powder | [3][] |

| Melting Point | 50 °C | [3] |

| Boiling Point | 112 °C at 0.25 mmHg; 286.4 °C at 760 mmHg | [3][] |

| Density | ~1.04 g/cm³ | [3][] |

| Optical Activity | [α]/D = -21.5 ± 2.0° (c=1 in ethanol) | [3] |

| Purity | ≥98.0% (TLC) | [5] |

| Solubility | Soluble in water | [3] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC1 | [5] |

| InChI Key | DQQJBEAXSOOCPG-ZETCQYMHSA-N | [3] |

Role in Drug Development and Medicinal Chemistry

This compound is a highly valued building block in the synthesis of complex pharmaceutical intermediates.[1] Its utility stems from several key features:

-

Chiral Scaffold: It provides a stereochemically defined pyrrolidine ring, a common motif in biologically active compounds targeting conditions like neurological disorders and inflammatory diseases.[1][2]

-

Orthogonal Protection: The Boc group on the C3-amino group and the unprotected secondary amine in the pyrrolidine ring allow for selective functionalization. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to expose the primary amine for further reactions.[1]

-

Versatile Intermediate: After deprotection, the exposed amine can undergo various coupling reactions, including amide bond formation and urea (B33335) synthesis, enabling the construction of diverse molecular architectures.[1]

It serves as a key starting material for preparing compounds such as:

-

Scaffolds for asymmetric Morita-Baylis-Hillman reactions.[3][6]

-

N-benzyl-3-sulfonamidopyrrolidines as bacterial cell division inhibitors.[3][6]

Experimental Protocols

The following sections detail a common synthetic route for this compound and its subsequent deprotection.

A typical synthesis involves the Boc protection of a benzyl-protected pyrrolidine precursor, followed by debenzylation.[3][6]

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine [3][6]

-

To a 500 mL four-necked flask equipped with a stirrer and thermometer, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine.

-

Add 158.7 g of water and adjust the pH to 11 ± 0.5 using a 48% aqueous sodium hydroxide (B78521) solution.

-

Heat the mixture to 50-60 °C with stirring.

-

Add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with 48% NaOH.

-

After the addition is complete, continue stirring for 1 hour.

-

Cool the reaction mixture to room temperature. The product will precipitate as crystals.

-

Separate the crystals by filtration and dry them under a vacuum at 50 °C. This yields (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine.

Step 2: Synthesis of this compound via Debenzylation [3][6]

-

In a suitable reaction vessel, combine 26.0 g of the (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine from Step 1, 120 g of water, and 2.6 g of 5% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere at a reaction temperature of 40 °C for 10 hours.

-

Upon reaction completion, filter the mixture to remove the Pd/C catalyst.

-

The resulting filtrate contains the desired product. The product can be isolated by filtration of precipitated crystals and vacuum drying. The reported yield is approximately 87.4%, with high chemical and optical purity.[3]

The removal of the Boc protecting group is a fundamental step to enable further functionalization of the C3-amino group.[1] This is typically achieved under acidic conditions.

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or 1,4-dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt (e.g., the TFA or HCl salt).

Safety and Handling

This compound requires careful handling in a laboratory setting. The relevant safety information is summarized below.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [7] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [7] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [7] |

| Storage Class | 11 (Combustible Solids) | [7] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | [7] |

Conclusion

This compound stands out as an indispensable chiral building block for modern pharmaceutical research and development. Its well-defined stereochemistry, coupled with the versatility of the Boc protecting group, provides chemists with a reliable and efficient tool for the synthesis of complex, enantiomerically pure drug candidates. The established protocols for its synthesis and modification further enhance its value, making it a cornerstone intermediate in the quest for novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 122536-76-9 [m.chemicalbook.com]

- 5. This compound (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 122536-76-9 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Enantiomerically Pure (S)-3-(Boc-amino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure (S)-3-(Boc-amino)pyrrolidine is a critical chiral building block in medicinal chemistry and drug development. Its pyrrolidine (B122466) scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of a protected amine at the C3 position with (S)-stereochemistry makes it an invaluable intermediate for the synthesis of complex molecular architectures with high stereoselectivity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of a key synthetic pathway.

Synthetic Strategies

Several synthetic routes have been established for the preparation of enantiomerically pure this compound. The most prominent strategies utilize readily available chiral starting materials, including L-aspartic acid and trans-4-hydroxy-L-proline. A third common approach involves the direct Boc-protection of (S)-3-aminopyrrolidine.

Route 1: Synthesis from L-Aspartic Acid

This pathway leverages the inherent chirality of L-aspartic acid to establish the desired stereocenter. The synthesis involves the formation of an N-protected aspartic anhydride (B1165640), followed by cyclization to a succinimide (B58015) derivative, and subsequent reduction of the carbonyl groups.

Route 2: Synthesis from trans-4-hydroxy-L-proline

A widely employed and efficient method commences with the naturally occurring and inexpensive trans-4-hydroxy-L-proline. This multi-step synthesis involves a key stereochemical inversion at the C4 position (which becomes the C3 position in the final product) to achieve the desired (S)-configuration.

Route 3: Direct Boc-Protection of (S)-3-Aminopyrrolidine

For laboratories where (S)-3-aminopyrrolidine or its salts are commercially available, direct protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O is the most straightforward approach.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic routes, providing a comparative overview of yields for each step.

Table 1: Synthesis from trans-4-hydroxy-L-proline

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Decarboxylation | trans-4-hydroxy-L-proline | (R)-3-hydroxypyrrolidine hydrochloride | Cyclohexanol (B46403), Catalyst | High |

| 2 | N-Boc Protection & Mesylation | (R)-3-hydroxypyrrolidine hydrochloride | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | (Boc)₂O, TEA, MsCl | Not specified |

| 3 | Azide (B81097) Substitution (Sₙ2) | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | (S)-1-Boc-3-azidopyrrolidine | NaN₃ | High |

| 4 | Azide Reduction | (S)-1-Boc-3-azidopyrrolidine | This compound | PPh₃, H₂O | High |

Table 2: Synthesis from L-Aspartic Acid (Representative Yields)

| Step | Reaction | Starting Material | Product | Reagents | Overall Yield (%) |

| 1-4 | Multi-step conversion | L-Aspartic Acid | (S)-1-benzyl-3-aminopyrrolidine | N-Formylation, Acylation, Esterification, Reduction, Cyclization | ~71.6 |

| 5 | Debenzylation & Boc-protection | (S)-1-benzyl-3-aminopyrrolidine | This compound | H₂, Pd/C; (Boc)₂O | Not specified |

Table 3: Direct Boc-Protection

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Boc Protection | (S)-3-aminopyrrolidine dihydrochloride (B599025) | This compound | (Boc)₂O, Base (e.g., TEA, NaOH) | ~89-93 |

Experimental Protocols

Protocol 1: Synthesis from trans-4-hydroxy-L-proline

This protocol is adapted from established procedures and patent literature.[1]

Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (R)-3-hydroxypyrrolidine hydrochloride

-

A mixture of trans-4-hydroxy-L-proline and a catalytic amount of a suitable catalyst in a high-boiling solvent such as cyclohexanol is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated as the hydrochloride salt by the addition of HCl.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried to afford (R)-3-hydroxypyrrolidine hydrochloride.

Step 2: N-Boc Protection and Mesylation of (R)-3-hydroxypyrrolidine

-

(R)-3-hydroxypyrrolidine hydrochloride is dissolved in dichloromethane (B109758) and cooled to 0 °C.

-

Triethylamine (B128534) (TEA) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane. The reaction is stirred at 0 °C for 3 hours.[1]

-

More triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is allowed to proceed for 1 hour.[1]

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine, which is used in the next step without further purification.

Step 3: Azide Substitution to form (S)-1-Boc-3-azidopyrrolidine

-

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF).

-

Sodium azide (NaN₃) is added, and the mixture is heated to 70-85 °C.[1]

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-1-Boc-3-azidopyrrolidine.

Step 4: Reduction of (S)-1-Boc-3-azidopyrrolidine

-

(S)-1-Boc-3-azidopyrrolidine is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Triphenylphosphine (PPh₃) is added, and the reaction mixture is stirred at room temperature. The progress of the Staudinger reduction is monitored by TLC.[1]

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford enantiomerically pure this compound.

Protocol 2: Synthesis from L-Aspartic Acid (General Procedure)

This route involves multiple steps that are summarized from literature reports.[2]

-

N-Formyl-L-aspartic anhydride formation: L-aspartic acid is treated with a formylating agent and then cyclized to the corresponding anhydride.

-

Succinimide formation: The anhydride is reacted with a primary amine (e.g., benzylamine) to form the succinimide derivative.

-

Reduction: The succinimide is reduced using a suitable reducing agent (e.g., KBH₄/H₂SO₄) to yield (S)-1-benzyl-3-aminopyrrolidine.[2]

-

Debenzylation and Boc-protection: The benzyl (B1604629) group is removed by catalytic hydrogenation (H₂, Pd/C), and the resulting (S)-3-aminopyrrolidine is protected with (Boc)₂O as described in Protocol 3.

Protocol 3: Direct Boc-Protection of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol is a general method for the Boc-protection of amines.[3]

-

(S)-3-aminopyrrolidine dihydrochloride is suspended in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

The mixture is cooled in an ice bath, and a base (e.g., triethylamine for organic solvents, or sodium hydroxide (B78521) for aqueous mixtures) is added to neutralize the hydrochloride salt.

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The organic solvent is removed under reduced pressure. If an aqueous system is used, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Visualizations

Synthetic Pathway from trans-4-hydroxy-L-proline

The following diagram illustrates the key transformations in the synthesis of this compound starting from trans-4-hydroxy-L-proline.

Caption: Synthesis of this compound from trans-4-hydroxy-L-proline.

Conclusion

The synthesis of enantiomerically pure this compound is a well-established process with multiple viable routes. The choice of a particular pathway often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. The route starting from trans-4-hydroxy-L-proline is particularly advantageous due to the low cost of the starting material and the high overall yields reported. The direct Boc-protection of (S)-3-aminopyrrolidine is the most concise method when the starting amine is readily accessible. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the preparation of this important chiral building block.

References

starting materials for (S)-3-(Boc-amino)pyrrolidine synthesis

An In-depth Technical Guide to the Synthesis of (S)-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its pyrrolidine (B122466) ring and protected amine functionality make it a versatile scaffold for creating diverse molecular architectures. This guide provides a detailed overview of common synthetic strategies for preparing this compound, focusing on the starting materials, experimental protocols, and comparative data.

Core Synthetic Strategies and Starting Materials

The enantioselective synthesis of this compound predominantly starts from readily available chiral precursors. The two most common starting materials are L-aspartic acid and trans-4-hydroxy-L-proline. Other approaches utilize precursors like (S)-3-hydroxypyrrolidine.

Synthesis from L-Aspartic Acid

One of the most established methods involves the conversion of L-aspartic acid into a protected pyrrolidine derivative. This pathway leverages the inherent chirality of the starting amino acid to establish the desired stereocenter. A general workflow for this approach is outlined below.

Caption: Synthetic workflow from L-Aspartic Acid.

Synthesis from trans-4-hydroxy-L-proline

Another efficient route utilizes trans-4-hydroxy-L-proline, where the stereochemistry is also pre-defined. This method involves a key stereochemical inversion step to achieve the (S)-configuration at the 3-position of the pyrrolidine ring.

Caption: Synthetic workflow from trans-4-hydroxy-L-proline.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as overall yield, cost of starting materials, and scalability. The following table summarizes quantitative data from various reported syntheses.

| Starting Material | Key Intermediate(s) | Overall Yield | Purity/ee | Reference |

| L-Aspartic acid | (S)-1-benzylpyrrolidin-3-amine | 62.8% | >99% | [1] |

| (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine | - | 87.4% | 99.5% chemical purity, 99.5% ee | [2] |

| trans-4-hydroxy-L-proline | (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine | High | High | [3] |

| (S)-3-hydroxy-pyrrolidinol hydrochloride | tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | - | - | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis from (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine[2]

This procedure details the debenzylation of (S)-1-benzyl-3-(Boc-amino)pyrrolidine to yield the final product.

Step 1: Boc Protection of (S)-1-benzyl-3-aminopyrrolidine

-

To a suitable reaction vessel, add (S)-1-benzyl-3-aminopyrrolidine, water, and an appropriate base to adjust the pH to approximately 11.

-

Stir the mixture at 50-60 °C and add di-tert-butyl dicarbonate (B1257347) (Boc)₂O dropwise over about 2 hours, maintaining the pH at 11 ± 0.5 with an aqueous sodium hydroxide (B78521) solution.

-

After the addition is complete, continue stirring for 1 hour.

-

Cool the reaction mixture to room temperature and collect the precipitated crystals by filtration.

-

Dry the crystals under vacuum at 50 °C to obtain (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine.

-

Yield: 94.1%

-

Chemical Purity: 99.1%

-

Optical Purity (ee): 99.5%

-

Step 2: Debenzylation

-

In the same apparatus, charge (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine, water, and 5% Palladium on carbon (Pd/C).

-

Stir the reaction mixture at 40 °C under a hydrogen atmosphere for 10 hours.

-

Monitor the reaction completion by Gas Chromatography (GC).

-

Upon completion, remove the Pd/C catalyst by filtration.

-

Concentrate the filtrate using an evaporator.

-

Add toluene (B28343) to the concentrated product and re-concentrate to remove water azeotropically.

-

Slowly add hexane (B92381) to the concentrated solution with stirring to precipitate the product.

-

Continue stirring in an ice bath for 2 hours.

-

Collect the precipitated crystals by filtration and dry under vacuum.

-

Yield: 87.4%

-

Chemical Purity: 99.5%

-

Optical Purity (ee): 99.5%

-

Protocol 2: Synthesis from trans-4-hydroxy-L-proline[3]

This method involves a multi-step synthesis starting from trans-4-hydroxy-L-proline, proceeding through decarboxylation, protection, sulfonylation, azidation with configuration inversion, and final reduction.

-

Decarboxylation: Dissolve trans-4-hydroxy-L-proline in a suitable solvent in the presence of a catalyst to generate (R)-3-hydroxypyrrolidine.

-

N-Boc Protection: Protect the secondary amine of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate in an organic solvent.

-

Sulfonylation: Activate the hydroxyl group by converting it to a good leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

-

Azidation: Displace the sulfonate group with sodium azide (B81097) in a nucleophilic substitution (SN₂) reaction. This step proceeds with inversion of configuration, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.

-

Reduction: Reduce the azide group to an amine using a reducing agent such as triphenylphosphine (B44618) followed by treatment with water, or through catalytic hydrogenation. This step yields the final product, this compound.

Conclusion

The synthesis of this compound can be efficiently achieved from several chiral starting materials, with L-aspartic acid and trans-4-hydroxy-L-proline being the most prominent. The choice of synthetic route will depend on various factors including the desired scale, cost, and available resources. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of drug development to select and implement the most suitable method for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 122536-76-9 [chemicalbook.com]

- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

A Technical Guide to (S)-3-(Boc-amino)pyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(Boc-amino)pyrrolidine, a chiral pyrrolidine (B122466) derivative, is a critical building block in modern medicinal chemistry. Its unique structural features, including the stereocenter and the Boc-protected amine, make it an invaluable tool for the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key physicochemical properties, a representative synthetic protocol, and its application in the development of targeted therapies.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The typical purity offered is high, generally ≥98%, suitable for most synthetic applications. The compound is usually supplied as a white to off-white solid.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | 52927 | ≥98.0% (TLC) | Grams to bulk |

| Thermo Fisher Scientific (Alfa Aesar) | AC437900010 | 99% | Grams |

| MedChemExpress | HY-79691 | >98% | Milligrams to grams |

| BOC Sciences | 122536-76-9 | ≥98% | Grams to kilograms |

| Amerigo Scientific | CBB1121748 | ≥98.0% (TLC) | Grams |

| Career Henan Chemical Co. | 122536-76-9 | 99% | Kilograms |

Note: Catalog numbers, available quantities, and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 122536-76-9 | [][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [][2] |

| Molecular Weight | 186.25 g/mol | [][2] |

| Appearance | White to off-white powder/solid | [] |

| Melting Point | 50-54 °C | [2] |

| Boiling Point | 112 °C at 0.25 mmHg | [3] |

| Density | ~1.04 g/cm³ (predicted) | [3] |

| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol) | |

| Solubility | Soluble in water, chloroform (B151607) (slightly), methanol (B129727) (slightly) | [3] |

| Purity (typical) | ≥98% | [] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its use in chiral drug development. A common and efficient method involves the use of a chiral starting material, such as L-aspartic acid. The following is a representative, multi-step synthetic protocol.

Experimental Protocol: Synthesis from L-Aspartic Acid

This protocol outlines a general strategy for the synthesis of this compound, which involves the formation of a cyclic anhydride (B1165640), followed by reduction and subsequent protection steps.

Step 1: Protection of L-Aspartic Acid

-

L-aspartic acid is first protected at the amino group, typically with a benzyl (B1604629) chloroformate (Cbz) group, to yield N-Cbz-L-aspartic acid.

-

The reaction is usually carried out in a basic aqueous solution at low temperatures.

Step 2: Formation of the Cyclic Anhydride

-

The N-Cbz-L-aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic N-Cbz-succinic anhydride.

-

This reaction is typically performed under reflux.

Step 3: Reductive Amination and Cyclization

-

The anhydride is then subjected to reductive amination. This can be achieved by reaction with a suitable amine source followed by reduction of the resulting imide.

-

A common method involves a two-step process of imide formation and subsequent reduction with a reducing agent like sodium borohydride.

Step 4: Boc Protection and Deprotection

-

The resulting (S)-3-amino-1-Cbz-pyrrolidine is then protected with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield the N-Boc, N-Cbz protected intermediate.

-

Finally, the Cbz group is selectively removed by hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to yield the final product, this compound.

Application in Drug Discovery: A Case Study in Janus Kinase (JAK) Inhibitors

This compound is a key intermediate in the synthesis of a number of targeted therapies, including Janus kinase (JAK) inhibitors.[4] These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory conditions.[5]

The pyrrolidine scaffold can be a crucial element for achieving high potency and selectivity for the target kinase. The Boc-protected amine allows for the controlled and sequential introduction of other functionalities, which is essential for building the complex molecular architecture of many kinase inhibitors.

Workflow for the Incorporation into a JAK Inhibitor

The following diagram illustrates a generalized workflow for the incorporation of this compound into a JAK inhibitor.

This workflow typically involves an initial coupling of the pyrrolidine ring to a core heterocyclic scaffold, a common feature of many kinase inhibitors. This is followed by the removal of the Boc protecting group to liberate the free amine. This newly exposed amine can then undergo further reactions, such as acylation or alkylation, to introduce additional pharmacophoric elements that are critical for binding to the target kinase.

Safety and Handling

This compound is a chemical reagent and should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7] The SDS will contain comprehensive information on hazards, first-aid measures, and handling and storage recommendations. The compound is generally considered to be an irritant to the eyes, skin, and respiratory system.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the presence of a versatile Boc-protected amine group make it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in the development of next-generation therapeutics.

References

- 2. This compound | 122536-76-9 [chemicalbook.com]

- 3. This compound CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.unl.pt [research.unl.pt]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

(S)-3-(Boc-amino)pyrrolidine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (S)-3-(Boc-amino)pyrrolidine (CAS RN: 122536-76-9), a key chiral intermediate in pharmaceutical synthesis. The following sections detail the hazardous properties, recommended handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |

| Combustible Solids | - | Combustible Solid. |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Precautionary (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | White or off-white powder/crystalline powder.[][3] |

| Melting Point | 50 °C[3][4] |

| Boiling Point | 112°C/0.25mm[3][4] |

| Density | 1.04 g/cm³[][3] |

| Solubility | Soluble in water.[3][5][6] Slightly soluble in Chloroform and Methanol.[7] |

| Sensitivity | Air Sensitive.[3][5][6][7] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep in a dark place under an inert atmosphere.[5][7] Recommended storage temperature is 2-8°C.[5][7]

-

Store away from incompatible materials such as oxidizing agents and carbon dioxide.[6]

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid and place it in a sealed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and place it in a designated container for disposal.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This protocol is intended for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory.

Materials and Reagents

-

(S)-3-amino-1-benzylpyrrolidine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (aqueous solution)

-

Water

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure

-

Boc Protection:

-

In a four-necked flask equipped with a stirrer, thermometer, and condenser, add (S)-3-amino-1-benzylpyrrolidine and water.

-

Adjust the pH to approximately 11 with an aqueous sodium hydroxide solution.[7]

-

Heat the mixture to 50-60°C and add di-tert-butyl dicarbonate dropwise over about 2 hours, maintaining the pH at 11 ± 0.5 with sodium hydroxide.[4][7]

-

After the addition is complete, continue stirring for 1 hour.[4][7]

-

Cool the reaction mixture to room temperature to allow for the precipitation of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.[7]

-

Isolate the crystals by filtration and dry them under a vacuum.[7]

-

-

Debenzylation:

-

In a suitable reaction vessel, combine the (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, water, and 5% Pd/C.[7]

-

Stir the mixture at 40°C under a hydrogen atmosphere for approximately 10 hours.[7]

-

Monitor the reaction for completion using a suitable analytical technique (e.g., GC).

-

Once the reaction is complete, remove the Pd/C catalyst by filtration.[7]

-

-

Purification:

-

Concentrate the filtrate using an evaporator.[7]

-

Add toluene to the concentrated product and re-concentrate to remove water azeotropically.[7]

-

Slowly add hexane to the concentrated solution while stirring to precipitate the this compound crystals.[7]

-

Cool the mixture in an ice bath and continue stirring for 2 hours.[7]

-

Isolate the final product by filtration and dry it under a vacuum.[7]

-

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Synthesis Experimental Workflow

Caption: A summary of the experimental workflow for the synthesis of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound CAS 122536-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound CAS#: 122536-76-9 [m.chemicalbook.com]

- 5. This compound CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 6. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | 122536-76-9 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

Solubility Profile of (S)-3-(Boc-amino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(tert-butoxycarbonylamino)pyrrolidine, a chiral pyrrolidine (B122466) derivative, is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery and development is significantly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the available solubility data for (S)-3-(Boc-amino)pyrrolidine, alongside detailed experimental protocols for its determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources. The following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values for their specific applications and solvent systems.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | Slightly Soluble[1][2][3] | Not Specified |

| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | Slightly Soluble[1][2][3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | ≥ 100 mg/mL[4] | Not Specified |

| Water | H₂O | 18.02 | 100 | 80.1 | Soluble[1][2][3][5][6] | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 24.5 | Data Not Available | Not Specified |

| Isopropanol | C₃H₈O | 60.1 | 82.6 | 19.9 | Data Not Available | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.02 | Data Not Available | Not Specified |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 37.5 | Data Not Available | Not Specified |

| Toluene | C₇H₈ | 92.14 | 110.6 | 2.38 | Data Not Available | Not Specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 9.08 | Data Not Available | Not Specified |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Determination

This method is used for rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in the table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Milligram scale

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility based on the following criteria:

-

Very Soluble: Dissolves completely after the first 0.25 mL addition.

-

Soluble: Dissolves completely after the addition of 0.75 mL.

-

Slightly Soluble: Some solid remains undissolved after the addition of 0.75 mL, but some dissolution is observed.

-

Insoluble: No apparent dissolution of the solid.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium has been reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter into a clean vial.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or g/100mL.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for solubility determination and the logical classification of the compound based on its solubility.

Caption: Workflow for quantitative solubility determination.

Caption: Logical diagram for amine solubility classification.

References

- 1. This compound CAS#: 122536-76-9 [m.chemicalbook.com]

- 2. This compound | 122536-76-9 [chemicalbook.com]

- 3. This compound CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [chemicalbook.com]

- 6. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Analysis of (S)-3-(Boc-amino)pyrrolidine: A Technical Guide

Introduction

(S)-3-(Boc-amino)pyrrolidine, also known as tert-butyl (S)-pyrrolidin-3-ylcarbamate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine (B122466) scaffold is a common motif in a wide array of biologically active compounds. The Boc-protecting group allows for selective manipulation at other positions of the molecule, making it a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles. Accurate and thorough characterization of this compound is paramount for its use in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive efforts have been made to collate experimental data, some of the presented data may be based on high-quality predictions from spectral databases and computational models due to the variability in publicly available experimental datasets.

Table 1: ¹H NMR Data

Solvent: CDCl₃ (unless otherwise noted) Frequency: 400 MHz (representative)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.8 (br s) | Broad Singlet | - | 1H | NH (Carbamate) |

| ~4.1-4.2 | Multiplet | - | 1H | CH-N |

| ~3.4-3.6 | Multiplet | - | 1H | CH₂-N (Pyrrolidine Ring) |

| ~3.2-3.4 | Multiplet | - | 1H | CH₂-N (Pyrrolidine Ring) |

| ~2.9-3.1 | Multiplet | - | 2H | CH₂-N (Pyrrolidine Ring) |

| ~2.0-2.2 | Multiplet | - | 1H | CH₂ (Pyrrolidine Ring) |

| ~1.7-1.9 | Multiplet | - | 1H | CH₂ (Pyrrolidine Ring) |

| 1.45 | Singlet | - | 9H | C(CH₃)₃ (Boc) |

| ~1.6 (br s) | Broad Singlet | - | 1H | NH (Pyrrolidine) |

Note: The chemical shifts and multiplicities of the pyrrolidine ring protons can be complex due to second-order effects and may vary with solvent and concentration.

Table 2: ¹³C NMR Data

Solvent: CDCl₃ (unless otherwise noted) Frequency: 100 MHz (representative)

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C=O (Boc) |

| 79.5 | C(CH₃)₃ (Boc) |

| 52.0 | CH-N |

| 47.0 | CH₂-N (Pyrrolidine Ring) |

| 45.0 | CH₂-N (Pyrrolidine Ring) |

| 33.5 | CH₂ (Pyrrolidine Ring) |

| 28.5 | C(CH₃)₃ (Boc) |

Table 3: IR Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3400 | Medium, Broad | N-H Stretch (Amine & Amide) |

| 2850-2980 | Strong | C-H Stretch (Aliphatic) |

| ~1680-1700 | Strong | C=O Stretch (Boc Carbamate) |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1170 | Strong | C-O Stretch (Carbamate) |

Table 4: Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Relative Abundance | Assignment |

| 187.14 | High | [M+H]⁺ (Protonated Molecule) |

| 209.12 | Low | [M+Na]⁺ (Sodium Adduct) |

| 131.10 | Medium | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 87.08 | High | [M+H - Boc]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the solid.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the finely ground powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum should be reported in terms of absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solvent should be of high purity to avoid interference.

-

-

Data Acquisition (ESI) :

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

The resulting spectrum will show the mass-to-charge ratio of the protonated molecule and any fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: (S)-3-(Boc-amino)pyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(Boc-amino)pyrrolidine is a valuable chiral building block in asymmetric synthesis, prized for its role in introducing stereocenters with high selectivity. Its protected amine allows for controlled reactions, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceutical agents. This document provides an overview of its applications, quantitative data from representative reactions, and detailed experimental protocols.

I. Overview of Applications

This compound serves as a crucial chiral precursor and intermediate in a variety of asymmetric transformations. Its inherent chirality is leveraged to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. Key applications include:

-

As a Chiral Nucleophile: The secondary amine of the pyrrolidine (B122466) ring can act as a nucleophile, attacking electrophilic centers. The stereochemistry at the 3-position of the pyrrolidine directs the approach of the electrophile, resulting in diastereoselective bond formation.

-

Synthesis of Chiral Ligands and Organocatalysts: The amino group can be functionalized to create novel chiral ligands for metal-catalyzed asymmetric reactions or to synthesize sophisticated organocatalysts for transformations such as Michael additions and aldol (B89426) reactions.[1]

-

Precursor for Bioactive Molecules: It is a key structural motif in the synthesis of various biologically active compounds, including enzyme inhibitors and modulators of cellular signaling pathways. For instance, it is used in the preparation of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and bacterial cell division inhibitors.[2]

II. Data Presentation: Diastereoselective Synthesis of N-Substituted Amino Acid Derivatives

This section summarizes the quantitative data for the diastereoselective synthesis of methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)alkanoates, where this compound acts as a chiral nucleophile in an SN2 reaction with chiral triflate esters.[3]

| Entry | Chiral Triflate Ester | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (R)-2a | 11a | Not Specified | 79 |

| 2 | (S)-2a | 11a | Not Specified | 75 |

| 3 | (R)-2b | 11b | 94:6 | 63 |

| 4 | (S)-2b | 11b | 90:10 | 54 |

| 5 | (R)-2c | 11c | Not Specified | 60 |

| 6 | (S)-2c | 11c | Not Specified | 68 |

III. Experimental Protocols

A. General Workflow for Diastereoselective Synthesis

The overall workflow for the synthesis of methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)alkanoates involves the reaction of a chiral triflate ester with this compound in the presence of a base. The triflate, being an excellent leaving group, facilitates the SN2 reaction.

B. Detailed Protocol for the Synthesis of Methyl (R)-2-(((S)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)propanoate (Diastereomer of 11a)[3]

This protocol describes the reaction between methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate and this compound.

Materials:

-

Methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate ((S)-2a )

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and n-hexane for chromatography

Procedure:

-

To a stirred solution of this compound (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at -50 °C, a solution of methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate ((S)-2a , 1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

-

The reaction mixture is stirred at -50 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (15 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in n-hexane as eluent) to afford the pure product 11a .

IV. Signaling Pathway and Logical Relationships

A. Rationale for Diastereoselectivity

The observed diastereoselectivity in the SN2 reaction arises from the steric hindrance imposed by the Boc-protected amino group on the chiral pyrrolidine ring. The incoming chiral electrophile (triflate ester) preferentially attacks the nitrogen atom from the less hindered face, leading to the formation of one diastereomer in excess.

V. Conclusion

This compound is a highly effective chiral building block for asymmetric synthesis. Its utility in diastereoselective nucleophilic substitution reactions, as detailed in this note, provides a reliable method for the synthesis of enantiomerically enriched N-substituted amino acid derivatives. The straightforward experimental protocols and the high levels of stereocontrol make it an attractive tool for chemists in academic and industrial research.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ≥98.0% (TLC) | 122536-76-9 [sigmaaldrich.com]

- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

Applications of (S)-3-(Boc-amino)pyrrolidine in Medicinal Chemistry: A Guide for Researchers

(S)-3-(Boc-amino)pyrrolidine has emerged as a critical chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of a diverse array of bioactive molecules. Its rigid pyrrolidine (B122466) scaffold and the orthogonally protected amino group make it a versatile starting material for introducing key pharmacophoric elements. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of potent enzyme inhibitors.

Inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The pyrrolidine moiety is a common feature in many potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. The (S)-configuration of the aminopyrrolidine is often crucial for optimal binding to the kinase domain.

Application Note:

This compound serves as a key intermediate in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) and pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors. After deprotection of the Boc group, the resulting (S)-3-aminopyrrolidine can be readily coupled to the core heterocyclic scaffold. This chiral amine often forms a critical hydrogen bond interaction with the hinge region of the EGFR active site, enhancing the potency of the inhibitor.

Quantitative Data: EGFR Inhibitors

| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |

| Pyrido[3,4-d]pyrimidine | EGFRL858R | 1.7 | - | [1] |

| Pyrido[3,4-d]pyrimidine | EGFRL858R/T790M | 23.3 | - | [1] |

| Pyrido[3,4-d]pyrimidine | - | - | HCC827 | [1] |

| Pyrido[3,4-d]pyrimidine | - | 0.49 (µM) | H1975 | [1] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 99 | - | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 123 | - | [2] |

Experimental Protocols:

Protocol 1: Synthesis of a Pyrido[3,4-d]pyrimidine EGFR Inhibitor Intermediate

This protocol describes a general procedure for the coupling of (S)-3-aminopyrrolidine to a chlorinated pyrido[3,4-d]pyrimidine core.

-

Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of (S)-3-aminopyrrolidine.

-

Nucleophilic Aromatic Substitution: To a solution of the chlorinated pyrido[3,4-d]pyrimidine precursor and the deprotected (S)-3-aminopyrrolidine TFA salt in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Reaction Monitoring: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired pyrido[3,4-d]pyrimidine derivative.

Protocol 2: EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

-

Kinase Reaction: To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Visualizations:

Caption: EGFR Signaling Pathway and Inhibition.

Inhibitors of Bacterial Cell Division

This compound is a valuable precursor for the synthesis of novel antibacterial agents that target essential bacterial processes like cell division.

Application Note:

Derivatives of this compound, specifically N-benzyl-3-sulfonamidopyrrolidines, have been identified as inhibitors of bacterial cell division.[3] These compounds were initially discovered through high-throughput screening for molecules that induce lethal cell filamentation in E. coli. Further studies revealed that the primary target of this class of compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4] The (R)-enantiomer of the lead compound was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for antibacterial activity.[3]

Quantitative Data: Bacterial Cell Division Inhibitors

| Compound | Target Organism | MIC (µM) | Reference |

| 534F6 (lead compound) | E. coli (AcrAB efflux pump knockout) | >80 | [3] |

| Compound 14 | E. coli (AcrAB efflux pump knockout) | 10 | [3] |

| Gyramide A | E. coli | 10-40 | [4] |

| Gyramide A | Pseudomonas aeruginosa | 10-40 | [4] |

| Gyramide A | Salmonella enterica | 10-40 | [4] |

| Gyramide A | Staphylococcus aureus | 10-40 | [4] |

| Gyramide A | Streptococcus pneumoniae | 10-40 | [4] |

Experimental Protocols:

Protocol 3: Synthesis of N-Benzyl-3-sulfonamidopyrrolidines

This protocol outlines a general procedure for the synthesis of the N-benzyl-3-sulfonamidopyrrolidine library.

-

Boc Deprotection: Deprotect this compound using TFA in DCM as described in Protocol 1.

-

Reductive Amination: To a solution of the deprotected (S)-3-aminopyrrolidine in a suitable solvent like dichloroethane, add the desired benzaldehyde (B42025) derivative and a reducing agent such as sodium triacetoxyborohydride. Stir the reaction at room temperature until completion.

-

Sulfonylation: To the resulting N-benzyl-pyrrolidin-3-amine, add a sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as DCM.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the final N-benzyl-3-sulfonamidopyrrolidine.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum with a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations:

Caption: Mechanism of DNA Gyrase Inhibition.

Dual Inhibitors of Abl and PI3K Kinases

The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors targeting both Abl and PI3K kinases, a promising strategy for overcoming drug resistance in certain cancers.[5]

Application Note:

A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases.[5] The rationale behind this approach is the potential for the PI3K pathway to compensate for the inhibition of Abl kinase, and that a dual inhibitor could provide a more durable therapeutic effect. The synthesized compounds demonstrated cytotoxicity against the K562 chronic myeloid leukemia cell line and moderate inhibition of both Abl and PI3K kinases.

Quantitative Data: Abl/PI3K Dual Inhibitors

| Compound | Target | Inhibition (%) @ 10 µM | Cell Line | IC₅₀ (µM) | Reference |

| 5k | Abl | Moderate | K562 | Promising cytotoxicity | [5] |

| 5k | PI3K | Moderate | K562 | Promising cytotoxicity | [5] |

Experimental Protocols:

Protocol 5: Synthesis of a (S)-3-aminopyrrolidine based Dual Abl/PI3K Inhibitor

This protocol provides a general synthetic route.

-

Boc Deprotection: Start with the deprotection of this compound as outlined in Protocol 1.

-

Coupling to a Heterocyclic Core: The deprotected amine is then coupled to a suitable heterocyclic core, which often contains reactive sites for further elaboration. This can be achieved through nucleophilic substitution or other coupling reactions.

-

Further Functionalization: The intermediate is then further functionalized, for example, by coupling with various substituted aromatic or heteroaromatic moieties, to generate a library of final compounds.

-

Purification: Each final compound is purified using standard techniques such as column chromatography or preparative HPLC.

Protocol 6: Abl and PI3K Kinase Inhibition Assays

These assays can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based methods. A general luminescence-based protocol is provided below.

-

Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare kinase reaction buffers and solutions of recombinant Abl and PI3K enzymes, their respective substrates, and ATP.

-

Kinase Reaction: In a 96- or 384-well plate, incubate the kinase with serially diluted test compounds for a short period. Initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed at a controlled temperature for a specific time.

-

Signal Detection: Stop the reaction and detect the product formation. For luminescence-based assays like ADP-Glo™, this involves converting the produced ADP to ATP and then using luciferase to generate a light signal.

-

Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ values from the resulting dose-response curves.

Visualizations:

Caption: General Synthetic Workflow.

References